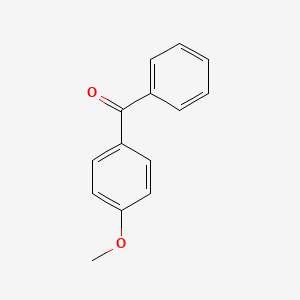

4-Methoxybenzophenone

Description

Historical Context of Benzophenone (B1666685) Derivatives in Chemical Research

The study of benzophenone and its derivatives is deeply rooted in the history of organic photochemistry. msu.educore.ac.uk The foundational work in this area began in the early 20th century, with chemists like Giacomo Ciamician, who is often regarded as the "father of organic photochemistry," conducting pioneering experiments. msu.educore.ac.uk Ciamician and his partner Paul Silber's systematic study of the chemical action of light laid the groundwork for understanding how molecules like benzophenone interact with light. miami.edu Their early investigations into the photoreduction of benzophenone in alcohol, which yielded benzopinacol, became a classic and fundamental reaction in the field. core.ac.ukbgsu.edu

Initially, research focused on the parent compound, benzophenone, due to its unique photochemical properties. msu.edu It exhibits strong absorption in the UV region and, upon excitation, efficiently undergoes intersystem crossing from the singlet excited state (S1) to the triplet excited state (T1). msu.edu This long-lived triplet state is a powerful hydrogen abstractor, a characteristic that has been extensively exploited in organic synthesis. wikipedia.org The Paterno-Büchi reaction, the photoaddition of carbonyl compounds to olefins discovered in 1909, is a prime example of the synthetic utility of excited ketones like benzophenone. msu.edu

The exploration of benzophenone derivatives began as chemists sought to understand and modify the parent compound's photochemical behavior. The introduction of substituents onto the aromatic rings allowed for the tuning of its photophysical and chemical properties. core.ac.uk An early and significant example is Michler's ketone, a 4,4'-bis(dimethylamino)benzophenone, which became a crucial intermediate in the synthesis of various dyes, including methyl violet and auramine. echemi.comwikipedia.orgmdpi.com The study of such derivatives revealed that substituents could dramatically alter the electronic structure and, consequently, the photochemical reactivity of the benzophenone core. core.ac.uk This opened up new avenues for research, leading to the development of a vast array of benzophenone derivatives with tailored properties for specific applications, from dye synthesis to their use as photosensitizers and photoinitiators in polymer chemistry. bgsu.eduwikipedia.orgnih.gov

Significance of the Methoxy (B1213986) Group in Benzophenone Chemistry

The introduction of a methoxy group (-OCH3) onto the benzophenone scaffold significantly influences its chemical and photophysical properties, making methoxy-substituted benzophenones, such as 4-methoxybenzophenone, a subject of considerable research interest. The methoxy group is a strong electron-donating group due to the resonance effect of the oxygen's lone pairs with the aromatic ring. This electronic influence has profound consequences on the molecule's behavior.

One of the most critical effects of the methoxy group is the alteration of the energy levels of the excited states. In benzophenone, the lowest triplet state is typically of n-π* character, which is highly reactive in hydrogen abstraction reactions. However, the electron-donating methoxy group can raise the energy of the n-π* state and lower the energy of the π-π* triplet state. This can lead to a change in the nature of the lowest triplet state from n-π* to the less reactive π-π* character, thereby modifying the photochemical reactivity of the molecule.

The position of the methoxy group is also crucial. When placed at the para-position (position 4), as in this compound, its electron-donating effect is maximized through resonance, influencing the carbonyl group. This can be observed in the spectroscopic properties of the molecule. For instance, the UV-Vis absorption spectrum is shifted, and the photophysical parameters, such as quantum yields and excited-state lifetimes, are altered compared to the parent benzophenone.

Furthermore, the methoxy group can influence the reaction pathways of benzophenone derivatives. In photochemical reactions, the presence of the methoxy group can affect the stability of radical intermediates formed during the reaction, thereby influencing the reaction kinetics and product distribution. core.ac.uk This ability to modulate the electronic and steric environment of the benzophenone core makes the methoxy group a valuable tool for designing new derivatives with specific photochemical and photophysical properties for various applications.

Overview of Research Trajectories for this compound and its Analogues

Research into this compound and its analogues has followed several distinct yet interconnected trajectories, primarily driven by their unique photochemical properties. These research areas include their application as photoinitiators, their use in organic synthesis, and their role as building blocks for more complex molecules with specific functions.

As Photoinitiators: A significant area of research has been the use of this compound and its derivatives as photoinitiators for UV curing applications, such as in inks, coatings, and adhesives. wikipedia.org Like benzophenone, this compound can absorb UV light and initiate polymerization reactions. Research in this area focuses on understanding the efficiency of initiation, the kinetics of polymerization, and the influence of the methoxy group on these processes. Analogues with different substitution patterns are synthesized and studied to optimize their absorption characteristics and reactivity for specific industrial applications.

In Organic Synthesis: The photochemical reactivity of this compound makes it a valuable reagent in organic synthesis. It can participate in various photochemical reactions, including hydrogen abstraction and [2+2] cycloadditions (the Paterno-Büchi reaction). msu.edu Researchers have explored its use in the synthesis of complex organic molecules, where light-induced reactions offer a mild and selective alternative to traditional thermal methods. The methoxy group can influence the regioselectivity and stereoselectivity of these reactions, providing a means to control the outcome of the synthesis.

As Scaffolds in Medicinal Chemistry and Materials Science: The benzophenone scaffold is recognized for its presence in numerous biologically active natural products and synthetic compounds. nih.gov Consequently, this compound and its analogues have been investigated as starting materials or key intermediates in the synthesis of new therapeutic agents. rsc.orgresearchgate.net Research has shown that derivatives of benzophenone can exhibit a range of biological activities, including anticancer and anti-inflammatory properties. nih.gov In materials science, the chromophoric nature of this compound makes it and its analogues interesting candidates for the development of new materials with specific optical or electronic properties, such as those used in organic light-emitting diodes (OLEDs). mdpi.com Research in this domain involves synthesizing novel derivatives and characterizing their photophysical and electrochemical properties to assess their suitability for various applications. mdpi.com

Classical Synthetic Routes

The most established and widely utilized method for the synthesis of this compound is the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. In the context of this compound, this typically involves the reaction of anisole with benzoyl chloride.

The primary classical route to this compound is the acylation of anisole with benzoyl chloride. prepchem.com In this reaction, the methoxy group of anisole, being an activating group, directs the incoming benzoyl group primarily to the para position, yielding the desired this compound. The reaction is typically carried out by slowly adding the acylating agent to a mixture of the aromatic substrate and the catalyst in a suitable solvent.

A representative laboratory-scale synthesis involves dissolving anisole and benzoyl chloride in a solvent like hexane and then gradually adding anhydrous aluminum chloride. prepchem.com The reaction mixture is stirred, and upon completion, the product is isolated through a work-up procedure that includes hydrolysis of the catalyst and extraction of the organic product. prepchem.com

| Catalyst System | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| AlCl₃ | Anisole, Benzoyl Chloride | Hexane | Room Temperature | 0.5 | Not specified |

| FeCl₃·6H₂O | Anisole, Acetic Anhydride | TAAIL 6 | 60 | 24 | 77 |

| HBEA Zeolite | Anisole, Benzoyl Chloride | None | 120 | 24 | ~75-80 |

TAAIL 6 refers to a specific tunable aryl alkyl ionic liquid.

Green Chemistry Approaches in Synthesis

In response to the environmental concerns associated with traditional Friedel-Crafts acylation, which often involves hazardous catalysts and solvents, green chemistry approaches have been developed. These methods focus on the use of more environmentally benign catalysts and solvent-free reaction conditions.

Catalysis with Tungstophosphoric Acid Supported on MCM-41

A notable green approach involves the use of a solid acid catalyst, specifically tungstophosphoric acid (HPW) supported on a mesoporous silica material, MCM-41. This heterogeneous catalyst offers advantages in terms of ease of separation and reusability. In this method, anisole is acylated with benzoic acid, a less corrosive acylating agent than benzoyl chloride. researchgate.net

The reaction over a 50 wt.% HPW/MCM-41 catalyst has demonstrated high conversion of benzoic acid and good selectivity for this compound. researchgate.net The catalyst's high activity is attributed to the well-dispersed HPW on the high surface area of the MCM-41 support. researchgate.net

| Catalyst Loading (wt.% HPW on MCM-41) | Benzoic Acid Conversion (%) | This compound Selectivity (%) |

| 50 | 97.2 | 87.4 |

Solvent-Free Reaction Conditions

Conducting reactions under solvent-free conditions is a key principle of green chemistry, as it eliminates the use of potentially toxic and volatile organic compounds. The synthesis of this compound has been successfully achieved under such conditions.

One reported method utilizes zinc oxide (ZnO) as a reusable and efficient catalyst for the acylation of anisole with acyl halides. rsc.org This solvent-free approach simplifies the reaction setup and work-up procedure. Another green method employs zinc powder as a catalyst under microwave irradiation in solvent-free conditions, which significantly accelerates the reaction. organic-chemistry.org This technique has been applied to the acylation of various aromatic compounds, including anisole, with high yields and a predominance of the para-substituted product. organic-chemistry.org The zinc powder catalyst can also be recycled multiple times, enhancing the economic and environmental viability of the process. organic-chemistry.org

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound core structure allows for the creation of derivatives with tailored properties. Key methodologies include halogenation, hydroxylation, and sulfonation, each yielding compounds with specific applications.

Synthesis of Halogenated this compound Derivatives (e.g., 4-Fluoro-4′-methoxybenzophenone)

Halogenated derivatives of this compound are significant intermediates in organic synthesis. A primary example is 4-Fluoro-4′-methoxybenzophenone, a fluorinated building block used in the preparation of more complex structures like polyketone esters and fluorene (B118485) derivatives. ossila.com

A common method for its synthesis is the Friedel-Crafts acylation reaction. oregonstate.edu This involves the reaction of p-fluorobenzoyl chloride with anisole in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a suitable solvent like carbon disulfide. The reaction typically proceeds at room temperature and can achieve high yields. chemicalbook.com

Table 1: Synthesis of 4-Fluoro-4′-methoxybenzophenone via Friedel-Crafts Acylation

| Reactants | Catalyst | Solvent | Reaction Time | Temperature | Yield |

|---|

Data sourced from ChemicalBook. chemicalbook.com

Preparation of Hydroxylated this compound Derivatives (e.g., 2-Hydroxy-4-methoxybenzophenone)

Hydroxylated derivatives, particularly 2-Hydroxy-4-methoxybenzophenone, are widely synthesized due to their utility as UV absorbers. Several synthetic routes have been established.

One method begins with 2,4-dihydroxybenzophenone. This starting material is reacted with a methylating agent, such as dimethyl sulfate, in the presence of a base like sodium carbonate. patsnap.com The reaction temperature is maintained between 70 and 78°C. After the reaction, the product is washed with water and dehydrated to yield crude 2-Hydroxy-4-methoxybenzophenone. patsnap.com

Another approach involves the Friedel-Crafts acylation of resorcinol dimethyl ether (m-dimethoxybenzene) with benzoyl chloride, catalyzed by aluminum trichloride. google.com The initial product is then selectively hydrolyzed to yield 2-Hydroxy-4-methoxybenzophenone. A variation of this process uses chlorobenzene as a solvent, where m-phenylene ether (resorcinol dimethyl ether) is reacted with benzoyl chloride and AlCl₃.

A further method utilizes a phase transfer catalyst to facilitate the reaction between 2,4-dihydroxybenzophenone and a methyl halide. google.com

Table 2: Comparative Synthesis Methods for 2-Hydroxy-4-methoxybenzophenone

| Starting Materials | Key Reagents | Method Highlights |

|---|---|---|

| 2,4-Dihydroxybenzophenone | Dimethyl sulfate, Sodium carbonate | Direct methylation at 70-78°C. patsnap.com |

| Resorcinol | Dimethyl sulfate, NaOH, Benzoyl chloride, AlCl₃ | Multi-step process involving methylation followed by Friedel-Crafts acylation and hydrolysis. |

Synthesis of Sulfonated Derivatives (e.g., 2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid)

The sulfonation of 2-Hydroxy-4-methoxybenzophenone yields 2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid, a water-soluble UV absorber. The synthesis can be achieved through several methods.

One common industrial process involves the reaction of 2-Hydroxy-4-methoxybenzophenone with a sulfonating agent in a solvent. Chlorosulfonic acid is frequently used, added dropwise to a solution of the benzophenone derivative under a nitrogen atmosphere. patsnap.comchemicalbook.com The reaction temperature is carefully controlled, typically between 26 to 35°C, and the reaction proceeds over 20 to 25 hours. patsnap.com An alternative method uses a mixed gas of sulfur trioxide (SO₃) and nitrogen bubbled through a solution containing 2-hydroxy-4-methoxybenzophenone in 1,2-dichloroethane. chemicalbook.com This reaction is conducted at 25°C for about 3 hours and can result in yields as high as 98.82% with a purity of 99%. chemicalbook.com

A more direct approach involves heating 2-Hydroxy-4-methoxybenzophenone with 93% sulfuric acid at approximately 110°C for 4 to 6 hours. scribd.com After the reaction, the product is cooled to induce crystallization.

Table 3: Sulfonation Processes for 2-Hydroxy-4-methoxybenzophenone

| Sulfonating Agent | Solvent | Temperature | Reaction Time | Yield | Purity |

|---|---|---|---|---|---|

| Chlorosulfonic acid | Enamel reaction vessel solvent | 26-35°C | 20-25 hours | N/A | N/A |

| Sulfur trioxide (SO₃) gas | 1,2-Dichloroethane | 25°C | 3 hours | 98.82% | 99% |

Data compiled from multiple sources. patsnap.comchemicalbook.com

Polymerization and Oligomerization Reactions Utilizing this compound as a Building Block

Derivatives of this compound serve as valuable monomers for the synthesis of high-performance polymers. Their rigid aromatic structure contributes to the thermal stability and mechanical strength of the resulting polymers.

Synthesis of Polyketone Esters

Halogenated derivatives of this compound, such as 4-Fluoro-4′-methoxybenzophenone, are utilized as building blocks in the synthesis of polyketone esters. ossila.com These polymerizations often proceed via nucleophilic aromatic substitution reactions. In these processes, the halogenated benzophenone monomer reacts with a co-monomer containing nucleophilic groups, such as the potassium salt of a hydroxybenzophenone, to form poly(ether ketones). ossila.com

Preparation of Fluorene Derivatives

4-Fluoro-4′-methoxybenzophenone is also a precursor for the synthesis of fluorenone, which is a core structure in many fluorene derivatives. ossila.com The transformation involves a palladium-catalyzed dehydrogenative cyclization. This intramolecular reaction forms the characteristic five-membered ring of the fluorene system, yielding the fluorenone derivative with efficiencies of up to 90%. ossila.com These fluorene-based molecules are of significant interest for their applications in organic electronics and pharmaceuticals. ossila.com

Structure

3D Structure

Propriétés

IUPAC Name |

(4-methoxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFHGTMLYIBPPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209995 | |

| Record name | 4-Methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-94-9 | |

| Record name | 4-Methoxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxybenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxybenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXYBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4XJ07373M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies for 4 Methoxybenzophenone

Derivatization

Polymeric ligands derived from substituted benzophenones are significant due to their ability to form stable complexes with various metal ions. A notable example involves the synthesis of a resin, poly[(2-hydroxy-4-methoxybenzophenone) butylene] (HMBP-BD), from 2-hydroxy-4-methoxybenzophenone. This polymeric ligand is prepared through a polycondensation reaction.

The synthesis involves reacting 2-hydroxy-4-methoxybenzophenone with a diol, such as 1,4-butanediol, in the presence of a catalyst. In a specific method, this reaction is carried out using polyphosphoric acid as the catalyst at an elevated temperature of 160°C for a duration of 9 hours tandfonline.com. The resulting resin, HMBP-BD, can then form complexes (polychelates) with metal ions. For instance, it has been shown to form 1:2 complexes (ML₂) with several lanthanide (III) ions, including La(III), Pr(III), Nd(III), Sm(III), Gd(III), Tb(III), and Dy(III) tandfonline.com. The structure of the repeating unit in this polymer incorporates the benzophenone (B1666685) moiety into the polymer backbone, making the phenolic hydroxyl and carbonyl groups available for metal chelation.

The synthesis and characterization of such polymeric ligands are crucial for their application in areas like metal ion extraction, catalysis, and as antimicrobial agents.

| Reactants | Catalyst | Conditions | Product | Application |

| 2-hydroxy-4-methoxybenzophenone | Polyphosphoric acid | 160°C, 9 hours | Poly[(2-hydroxy-4-methoxybenzophenone) butylene] | Formation of polychelates with Lanthanides(III) tandfonline.com |

| 1,4-butanediol |

This table summarizes the synthesis of a polymeric ligand from a 4-methoxybenzophenone derivative.

The benzophenone core, including derivatives like this compound, is an important structural motif in the design and synthesis of organic semiconductors nih.govresearchgate.net. These materials are integral to the development of next-generation electronics, particularly organic light-emitting diodes (OLEDs) nih.govrsc.org. The inherent properties of the benzophenone unit, such as its function as a phosphor with high intersystem crossing efficiency, make it a valuable component for creating advanced electroactive materials nih.govresearchgate.net.

Benzophenone-based derivatives are utilized in OLEDs as both host materials and emitters nih.govmdpi.com. The synthesis of these semiconducting polymers often involves incorporating the benzophenone moiety into a larger conjugated system. Common synthetic strategies include:

Friedel-Crafts Reactions: This method can be used for straightforward, one-step syntheses. For example, bipolar host materials for OLEDs have been synthesized via a Friedel-Crafts reaction between triphenylamine and isophthaloyl or terephthaloyl dichloride mdpi.com.

Nucleophilic Substitution Reactions: This is a common method for creating host materials. Simple nucleophilic substitution reactions between a fluorinated benzophenone and various amines are frequently employed mdpi.com.

Buchwald-Hartwig Coupling: This cross-coupling reaction is widely used to synthesize donor-acceptor (D-A) type molecules that function as emitters in OLEDs mdpi.com. This reaction methodology facilitates the coupling of the benzophenone core (acting as an acceptor) with various donor molecules.

These synthetic approaches allow for the fine-tuning of the resulting polymers' thermal, electrochemical, and photophysical properties nih.gov. By selecting different donor and acceptor units to combine with the benzophenone core, researchers can develop materials with specific characteristics, such as high efficiency and tailored emission colors for OLED applications mdpi.com. For instance, combining a benzophenone electron acceptor with an 11-phenyldihydroindolo[2,3-a]carbazole electron donor has resulted in materials used as dopants in blue OLEDs, achieving high external quantum efficiencies mdpi.com.

| Synthesis Method | Reactants/Precursors | Resulting Structure Type | Application in OLEDs |

| Friedel-Crafts Reaction | Triphenylamine, Isophthaloyl/Terephthaloyl dichloride | Bipolar Host Materials | Host Materials mdpi.com |

| Nucleophilic Substitution | Fluorinated benzophenone, Amines | Bipolar Host Materials | Host Materials mdpi.com |

| Buchwald-Hartwig Coupling | Benzophenone derivatives, Amine-based donors | Donor-Acceptor (D-A) Emitters | Emitters mdpi.com |

This table outlines common synthetic methodologies for creating semiconducting polymers from benzophenone derivatives for OLED applications.

Mechanistic Studies of 4 Methoxybenzophenone Reactivity

Photochemical Reaction Mechanisms

The photochemical reactivity of 4-methoxybenzophenone (4-MBP) is governed by the behavior of its electronically excited states, particularly the triplet state, which is readily populated upon absorption of UV light. The subsequent decay pathways of this excited state, including its interactions with other molecules and its response to external stimuli, form the basis of its complex photochemistry.

Triplet State Reactivity and Quenching Mechanisms

The triplet state of this compound is a focal point of its photochemical behavior. Upon excitation, 4-MBP undergoes intersystem crossing to populate the triplet manifold. The nature of the lowest-lying triplet state is highly sensitive to the surrounding environment, particularly solvent polarity. researchgate.netacs.org In non-polar solvents such as cyclohexane, the lowest excited triplet state (T1) has a predominant (n,π) configuration, which is characteristic of benzophenones and exhibits a triplet-triplet absorption maximum around 525 nm. researchgate.net This (n,π) state is known for its high reactivity in processes like hydrogen abstraction.

However, in polar solvents, the photophysics of 4-MBP become more complex due to the presence of a low-lying (π,π) triplet state that is close in energy to the (n,π) state. researchgate.net In highly polar environments like water, an inversion of the triplet states occurs, and the (π,π) state becomes the lowest energy triplet state (T1). researchgate.net This change in the nature of the triplet state significantly alters its reactivity. For instance, the rate constant for hydrogen abstraction from a good hydrogen donor like 1,4-cyclohexadiene is dramatically reduced in water compared to acetonitrile, indicating the lower reactivity of the (π,π) triplet state in such reactions. researchgate.net

Quenching of the 4-MBP triplet state can occur through various mechanisms, including energy transfer and electron transfer. In the presence of a suitable quencher, the excited triplet state can be deactivated, returning to the ground state. For example, the interaction between the triplet excited state of 4-Carboxybenzophenone (a related molecule) and 2-Naphthalene Sulfonate has been shown to proceed via triplet energy transfer, with a collisional quenching rate constant measured at 2.8 × 10⁹ M⁻¹s⁻¹. mdpi.com Such quenching processes are fundamental to controlling the photochemical outcome. rsc.org

| Solvent | Predominant Triplet Configuration (T1) | Triplet-Triplet Absorption λmax (nm) | Triplet Energy (kJ mol⁻¹) | Quenching Rate Constant (kH) with 1,4-Cyclohexadiene (M⁻¹ s⁻¹) |

|---|---|---|---|---|

| Cyclohexane (Non-polar) | (n,π) | ~525 | ~288 | Not Specified |

| Acetonitrile (Polar) | (n,π) and (π,π) simultaneously populated | Not Specified | ~288 | ~2 x 10⁸ |

| Water (Polar) | (π,π) | 450 and 680 | ~275 | ~5 x 10⁵ |

Data sourced from multiple studies on the photophysical properties of this compound. researchgate.net

Hydrogen Abstraction Reactions (e.g., with Thiophenol)

A hallmark reaction of the benzophenone (B1666685) triplet state, particularly the (n,π) state, is hydrogen abstraction. This process involves the excited ketone abstracting a hydrogen atom from a suitable donor, resulting in the formation of two radicals. Thiophenol is an effective hydrogen donor for such reactions. nih.gov The photoinduced reaction between benzophenone and thiophenol leads to the formation of a benzophenone ketyl radical and a thiyl radical. nih.gov This reaction is a key example of how the triplet excited state of a ketone can initiate radical chemistry. The efficiency of this process is dependent on the electronic configuration of the triplet state; the (n,π) triplet state of 4-MBP, prevalent in non-polar solvents, is significantly more reactive in hydrogen abstraction than the (π,π*) state that dominates in polar solvents. researchgate.net The bond dissociation enthalpy of the S–H bond in thiophenol is a critical factor in its ability to act as a hydrogen donor. nih.gov Unimolecular photochemistry of thiophenol itself can be dominated by H-atom-transfer isomerization reactions. rsc.org

Charge Transfer and Proton Transfer Processes

In addition to hydrogen abstraction, the excited states of 4-MBP can engage in charge transfer and proton transfer processes. The presence of the electron-donating methoxy (B1213986) group on the benzophenone framework facilitates intramolecular charge transfer (ICT) characteristics upon photoexcitation. washington.edu This ICT character can be significantly influenced by the solvent environment. mdpi.com

When interacting with other molecules, competition between energy transfer and electron transfer (a form of charge transfer) can occur. mdpi.com The specific pathway taken often depends on the solvent polarity and the electronic properties of the interacting species. mdpi.com For instance, in protic solvents, hydrogen bonding can promote electron or hydrogen transfer processes, whereas in aprotic solvents, triplet energy transfer may be the dominant pathway. mdpi.com

Proton transfer reactions, particularly excited-state intramolecular proton transfer (ESIPT), are another important class of photochemical reactions. nih.gov While 4-MBP does not undergo ESIPT itself, its interactions with protic molecules in the excited state can involve proton transfer. The coupling of electron transfer and proton transfer is a fundamental process in many chemical and biological systems, where the transfer of an electron can trigger the movement of a proton, or vice versa. nih.govrsc.org The charge redistribution that occurs in the excited state of 4-MBP can act as a driving force for these coupled processes. nih.gov

Radical Pair Chemistry and Magnetic Field Effects

In the case of the reaction between benzophenone and thiophenol in various alcoholic solutions, the escape yield of the benzophenone ketyl radicals was observed to decrease as the magnetic field strength was increased from 0 to 1.6 Tesla. nih.gov This effect is also dependent on the viscosity of the solvent, which influences the diffusion and lifetime of the radical pair. nih.gov

| Solvent Viscosity (η), cP | Relative Yield at 1.6 T, R(1.6 T) = Y(1.6 T)/Y(0 T) |

|---|---|

| 0.55 | Decreasing |

| 5 | Minimum Value |

| 55.3 | Increasing towards 1.0 |

| > 55.3 | ~1.0 (MFE is quenched) |

This table illustrates the non-monotonic dependence of the magnetic field effect on solvent viscosity for the photoinduced hydrogen abstraction reaction. Data sourced from studies by Hamasaki et al. nih.gov

Δg Mechanism and Hyperfine Coupling Mechanism

The interconversion between singlet and triplet states of a radical pair is driven by two primary mechanisms: the hyperfine coupling (HFC) mechanism and the Δg mechanism.

Δg Mechanism : This mechanism is significant when the two radicals in the pair have different g-factors. The g-factor is a dimensionless quantity that characterizes the magnetic moment of an electron. An external magnetic field causes the electron spins of the two radicals to precess at different rates, inducing transitions between the S and T₀ spin states. The magnetic field effects observed in the reaction between benzophenone and thiophenol are attributed to this Δg mechanism. nih.gov

Hyperfine Coupling Mechanism : This mechanism arises from the magnetic interaction between the electron spin and the magnetic moments of nearby atomic nuclei (hyperfine couplings). rsc.org These local magnetic fields, which are different for each radical, cause singlet-triplet dephasing. The HFC mechanism is most effective at weak magnetic fields, typically on the order of a few millitesla (mT). uga.edu The transmission of spin density from a metal center to ligand atoms, which underlies hyperfine coupling, can occur through various pathways, including π-conjugation and σ-hyperconjugation. nih.gov

Influence of Solvent Polarity on Triplet States

As previously introduced, solvent polarity has a profound influence on the triplet states of 4-MBP and, consequently, its entire photochemical reaction profile. researchgate.netsemanticscholar.org This influence stems from the different ways polar and non-polar solvents stabilize the (n,π) and (π,π) excited states. The (π,π) state generally has a larger dipole moment than the (n,π) state and the ground state. Therefore, increasing solvent polarity preferentially stabilizes the (π,π*) state, lowering its energy. researchgate.net

For 4-MBP, this leads to a critical solvent-dependent phenomenon:

In non-polar solvents like cyclohexane, the T1 state is of (n,π*) character, making it highly reactive in hydrogen abstraction. researchgate.net

In polar solvents like acetonitrile or methanol, the (n,π) and (π,π) states are so close in energy that they can be simultaneously populated upon laser excitation. researchgate.net

In highly polar protic solvents like water, the (π,π) state is stabilized to the extent that it becomes the lowest energy triplet state. researchgate.net This T1 (π,π) state is significantly less reactive in hydrogen abstraction, as evidenced by a roughly 400-fold decrease in the quenching rate constant by 1,4-cyclohexadiene when moving from acetonitrile to water. researchgate.net

This solvent-induced modulation of the relative energies of the triplet states is a key factor in controlling the reaction pathways, determining whether processes like hydrogen abstraction, energy transfer, or charge transfer will dominate. mdpi.comrsc.orgunistra.fr

Photoinitiation Mechanisms in Polymerization

This compound, a derivative of benzophenone, functions as a Type II photoinitiator in free-radical polymerization. polymerinnovationblog.comresearchgate.net Unlike Type I photoinitiators that undergo unimolecular bond cleavage to form radicals upon irradiation, Type II photoinitiators operate through a bimolecular mechanism. This process requires the presence of a co-initiator, or synergist, which is typically a hydrogen-donating species like an amine or an alcohol. polymerinnovationblog.com

The photoinitiation mechanism commences with the absorption of ultraviolet (UV) light by the this compound molecule. This absorption elevates the molecule from its ground state (S₀) to an excited singlet state (S₁). Subsequently, it undergoes a rapid and efficient process called intersystem crossing (ISC) to transition to a more stable, longer-lived triplet state (T₁). collectionscanada.gc.ca

The triplet-state this compound is the key reactive species. It possesses a diradical character with an electron-deficient oxygen atom. This excited state then interacts with a hydrogen-donor molecule (co-initiator). The primary mechanism is hydrogen abstraction, where the excited benzophenone abstracts a hydrogen atom from the co-initiator. polymerinnovationblog.com This step generates two distinct radical species: a ketyl radical derived from the this compound and a new radical centered on the co-initiator. polymerinnovationblog.com

Table 1: General Mechanism of Type II Photoinitiation by this compound

| Step | Process | Description |

| 1. Absorption | BP + hν → ¹BP | This compound (BP) absorbs a photon, transitioning to an excited singlet state. |

| 2. Intersystem Crossing | ¹BP → ³BP | The singlet state rapidly converts to a more stable excited triplet state. |

| 3. Hydrogen Abstraction | ³BP + R-H → BP-H• + R• | The triplet state abstracts a hydrogen atom from a co-initiator (R-H), forming a ketyl radical (BP-H•) and an initiating radical (R•). |

| 4. Initiation | R• + M → R-M• | The co-initiator radical (R•) adds to a monomer molecule (M), initiating the polymer chain. |

| 5. Propagation | R-M• + n(M) → R-(M)ₙ₊₁• | The polymer chain grows through the sequential addition of monomer units. |

| 6. Termination | e.g., R-(M)ₙ₊₁• + •H-BP → R-(M)ₙ₊₁-H-BP | The growing polymer chains are terminated through various reactions, including coupling with ketyl radicals. |

Photocatalytic Mechanisms

Benzophenone derivatives can act as photosensitizers or photocatalysts in various chemical transformations. Their photocatalytic activity stems from the ability of their excited triplet state to engage in energy or electron transfer processes, thereby activating other molecules to participate in a reaction.

Upon photoexcitation to the triplet state, this compound can act as either an energy donor or an electron transfer agent, depending on the properties of the interacting substrate.

Electron Transfer: The excited triplet state of this compound is both a better oxidant and a better reductant than its ground state. ictp.it It can therefore participate in photoinduced electron transfer (PET).

Oxidative Quenching: The excited benzophenone can accept an electron from a suitable donor molecule, resulting in the formation of a benzophenone radical anion and a donor radical cation. researchgate.net

Reductive Quenching: Alternatively, it can donate an electron to an acceptor molecule, yielding a benzophenone radical cation and an acceptor radical anion.

A key application of the photocatalytic nature of benzophenone derivatives is in C-H functionalization reactions, such as photochemical fluorination. For instance, 4-fluoro-4′-methoxybenzophenone, a closely related compound, serves as an effective photocatalyst for the fluorination of C-H bonds using sources like sulfur hexafluoride. ossila.com

The proposed mechanism involves the photoexcited benzophenone derivative initiating a hydrogen atom transfer (HAT) process. researchgate.netchemrxiv.org The excited triplet state of the photocatalyst abstracts a hydrogen atom from a substrate, generating a substrate radical. This radical can then react with a fluorine source, such as Selectfluor, to incorporate a fluorine atom. The photocatalyst is regenerated in the process, completing the catalytic cycle. This method provides a pathway for fluorination under mild conditions, often initiated by UV-A light, without the need for transition metal catalysts. ossila.comchemrxiv.org

Table 2: Photocatalytic Fluorination Cycle Overview

| Stage | Reaction | Description |

| Excitation | Photocatalyst + hν → [Photocatalyst] | The benzophenone derivative absorbs light and forms an excited state. |

| Hydrogen Abstraction | [Photocatalyst] + Substrate-H → [Photocatalyst]-H• + Substrate• | The excited photocatalyst abstracts a hydrogen atom from the substrate. |

| Fluorination | Substrate• + "F+" source → Substrate-F + ["F+" source - F]• | The substrate radical reacts with the fluorine source to form the fluorinated product. |

| Regeneration | [Photocatalyst]-H• + ["F+" source - F]• → Photocatalyst + H-["F+" source - F] | The photocatalyst is regenerated, allowing the cycle to continue. |

This is a generalized mechanism; specific pathways may vary based on the fluorine source and substrate.

Thermal Reaction Mechanisms

Nucleophilic Aromatic Substitution Reactions

While aromatic rings are typically electron-rich and undergo electrophilic substitution, the presence of a strong electron-withdrawing group can activate the ring towards nucleophilic attack. chemistrysteps.commasterorganicchemistry.com The carbonyl group of this compound acts as such an activating group, making the aromatic rings susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at an ortho or para position. masterorganicchemistry.comlibretexts.org

The reaction proceeds via a two-step addition-elimination mechanism . chemistrysteps.com

Addition: A nucleophile attacks the carbon atom bearing the leaving group. This is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com The negative charge of this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atom of the electron-withdrawing carbonyl group. This delocalization provides significant stabilization, which is why the reaction is favored when the activating group is ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org

Elimination: In the second, faster step, the leaving group is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored. chemistrysteps.com

A practical example involves the reaction of 4-fluorobenzaldehyde (a structurally similar compound) with a nucleophile like 4-methoxyphenol. researchgate.net The fluorine atom is an effective leaving group, and the para-carbonyl group activates the ring for the nucleophilic attack, leading to the substitution product. researchgate.net

Dehydrogenative Cyclization Reactions (e.g., Palladium-Catalyzed)

Derivatives of this compound can undergo intramolecular C-H activation and cyclization reactions, often catalyzed by transition metals like palladium (Pd). These reactions provide an efficient route to synthesize polycyclic aromatic structures, such as fluorenones. ossila.comnih.gov

The mechanism for palladium-catalyzed dehydrogenative cyclization typically involves the dual C-H functionalization of the benzophenone core. nih.gov The process is believed to proceed through the following key steps:

C-H Activation/Palladation: The palladium catalyst coordinates to the benzophenone, often directed by the carbonyl oxygen. It then activates a C-H bond on one of the aromatic rings, typically at the ortho position, to form a palladacycle intermediate.

Second C-H Activation/Cyclization: This intermediate then undergoes a second intramolecular C-H activation with the ortho C-H bond of the other aromatic ring. This step forms the new carbon-carbon bond, leading to the cyclized dihydrofluorenone structure still bound to the palladium center.

Dehydrogenation/Catalyst Regeneration: The final step is an oxidative process, often involving an external oxidant or a dehydrogenative pathway where H₂ is released, which eliminates two hydrogen atoms to form the aromatic fluorenone product and regenerates the active palladium catalyst. nih.gov

This synthetic strategy is valued for its atom economy, as it avoids the need for pre-functionalized starting materials (like halides or organometallics) by directly utilizing C-H bonds. nih.govrsc.org Research has shown this method to be effective for synthesizing fluorenone derivatives from benzophenones with high yields. ossila.comnih.gov

Decomposition and Degradation Pathways of this compound

The environmental persistence and biological fate of this compound are determined by its susceptibility to various degradation processes. Research into its reactivity has primarily focused on photolytic, photocatalytic, and oxidative pathways, which govern its transformation in both natural and biological systems.

Photolytic Degradation in Aqueous Environments

Photolysis, the degradation of a compound by light, is a primary pathway for the transformation of this compound (also known as Oxybenzone (B1678072) or BP-3) in aquatic environments. The rate and outcome of this process are highly dependent on the specific conditions of the aqueous medium.

Studies have shown that direct photolysis of this compound in bulk aqueous solutions is a relatively slow process. nih.gov The environmental lifetime (τ), a measure of how long a substance persists, has been reported to vary significantly, from approximately 9 hours in freshwater to as long as 9 to 15 days, with the rate being influenced by the concentration of substances like carbonate and nitrate. nih.gov In seawater, the compound is generally more resistant to direct photolysis but remains susceptible to indirect photolysis mechanisms. nih.gov

The primary mechanism of photolytic degradation involves the cleavage of carbon-oxygen bonds following UV light absorption. This leads to the removal of the hydroxyl (-OH) and/or methoxy (-OCH₃) functional groups from the benzophenone backbone. Key transformation products identified from this process include benzophenone, 2-hydroxybenzophenone, and this compound itself (as a product from related compounds). nih.gov The formation of benzophenone is of particular note due to its status as a known carcinogen. nih.gov

Photocatalytic Degradation using Semiconductor Catalysts (e.g., TiO₂)

To accelerate the degradation of persistent organic pollutants like this compound, advanced oxidation processes such as heterogeneous photocatalysis are employed. This technique utilizes a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which, upon irradiation with UV light, generates highly reactive oxygen species (ROS) that can break down the target compound.

The fundamental mechanism involves the excitation of an electron from the valence band to the conduction band of TiO₂ upon absorbing a photon of sufficient energy. This creates an electron-hole pair (e⁻/h⁺). The highly reactive holes (h⁺) can directly oxidize the organic molecule or react with water to form hydroxyl radicals (•OH). Simultaneously, the electrons (e⁻) can react with dissolved oxygen to produce superoxide radicals (O₂⁻•), which further contribute to the oxidative degradation process. These ROS, particularly the hydroxyl radical, are powerful, non-selective oxidizing agents that can lead to the complete mineralization of organic compounds into carbon dioxide and water.

While studies on this compound are specific, research on the closely related compound benzophenone-4 (BP-4) using TiO₂ nanowires demonstrates the efficacy of this method. In one study, 90% photodegradation of BP-4 was achieved within 180 minutes under optimal conditions. The efficiency of the photocatalytic process is influenced by several key parameters, including catalyst loading, pH of the solution, and the initial concentration of the pollutant.

Oxidative Degradation and Metabolite Identification

In biological systems, this compound undergoes extensive oxidative metabolism, primarily in the liver. These biotransformation reactions are a form of oxidative degradation aimed at increasing the water solubility of the compound to facilitate its excretion. The metabolic pathways involve both Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I metabolism of this compound (referred to as HMB in metabolic studies) involves demethylation and hydroxylation reactions. The primary metabolites identified are formed through the enzymatic conversion of the parent compound. Key identified metabolites include:

2,4-dihydroxybenzophenone (DHB): Formed by the O-demethylation of the methoxy group. This is often the major metabolite detected.

2,3,4-trihydroxybenzophenone (THB): Results from further hydroxylation of the aromatic ring.

Dihydroxy-4-methoxybenzophenone (DHMB) isomers: Formed by the addition of a second hydroxyl group to the parent compound.

Following their formation, these Phase I metabolites, along with the parent compound, undergo Phase II conjugation reactions. They are rapidly conjugated with glucuronic acid to form glucuronides or with sulfate to form sulfate conjugates. These conjugation products are more water-soluble and are readily excreted from the body, primarily in urine and feces.

Spectroscopic Characterization and Computational Chemistry of 4 Methoxybenzophenone

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of 4-Methoxybenzophenone. These analyses are crucial for identifying functional groups and understanding the molecule's structural dynamics.

The FTIR spectrum of this compound reveals characteristic absorption bands corresponding to its key functional groups. The most prominent feature is the strong absorption band for the carbonyl (C=O) group stretching vibration. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the asymmetric and symmetric stretching of the C-O-C ether linkage are observed in the fingerprint region. The spectrum is further characterized by various C-C stretching vibrations within the aromatic rings and C-H in-plane and out-of-plane bending modes.

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~3060 | Aromatic C-H Stretching |

| ~2950 | -CH₃ Stretching |

| ~1650 | C=O Stretching |

| ~1600, 1575, 1500 | Aromatic C=C Stretching |

| ~1250 | Asymmetric C-O-C Stretching |

| ~1170 | In-plane C-H Bending |

| ~1030 | Symmetric C-O-C Stretching |

| ~840 | Out-of-plane C-H Bending |

Raman spectroscopy provides complementary information to FTIR, with strong signals often observed for symmetric vibrations and non-polar bonds. chemicalbook.com In this compound, the symmetric stretching of the aromatic rings and the C=O stretch are typically prominent in the Raman spectrum.

To achieve a more precise assignment of the observed vibrational bands in both FTIR and Raman spectra, Normal Coordinate Analysis (NCA) is often employed. asianpubs.org This computational method models the molecule's vibrations based on its geometry and force field. By calculating the theoretical vibrational frequencies, a direct comparison can be made with experimental data, aiding in the unambiguous assignment of complex vibrational modes. nih.gov For benzophenone (B1666685) derivatives, NCA helps to distinguish between the various phenyl ring modes and their coupling with other vibrations. asianpubs.org

| Raman Shift (cm⁻¹) | Vibrational Assignment |

| ~1650 | C=O Stretching |

| ~1595 | Aromatic Ring Stretching |

| ~1160 | Aromatic C-H Bending |

| ~1000 | Aromatic Ring Breathing |

The definitive assignment of vibrational modes is accomplished by combining experimental FTIR and Raman data with theoretical calculations from methods like NCA. asianpubs.orgnih.gov A key output of this analysis is the Potential Energy Distribution (PED). PED quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a specific vibrational mode. This is particularly useful for complex molecules where vibrations are not localized to a single functional group but are a mixture of several motions. For example, a band in the fingerprint region might have PED contributions from both C-C stretching and C-H bending, indicating a coupled vibration. This detailed analysis provides a fundamental understanding of the molecule's dynamic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise molecular structure of this compound by probing the magnetic properties of its atomic nuclei, specifically ¹H and ¹³C.

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms. rsc.org The spectrum shows distinct signals for the aromatic protons on the two different phenyl rings and a characteristic singlet for the methoxy (B1213986) group protons. The protons on the unsubstituted phenyl ring appear as a set of multiplets in the downfield region. The protons on the methoxy-substituted ring are split into two distinct doublets due to their ortho and meta positions relative to the methoxy group. rsc.org The integration of these signals corresponds to the number of protons in each unique environment.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.85-7.82 | Multiplet | - | 2H | Protons ortho to C=O (unsubstituted ring) |

| 7.77-7.74 | Multiplet | - | 2H | Protons ortho to C=O (methoxy-substituted ring) |

| 7.58-7.54 | Multiplet | - | 1H | Proton para to C=O (unsubstituted ring) |

| 7.47 | Triplet | 7.6 | 2H | Protons meta to C=O (unsubstituted ring) |

| 6.96 | Doublet of Doublets | 8.8, 2.0 | 2H | Protons meta to C=O (methoxy-substituted ring) |

| 3.88 | Singlet | - | 3H | Methoxy (-OCH₃) protons |

Spectrum recorded in CDCl₃ rsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. rsc.org The spectrum of this compound shows a distinct signal for the carbonyl carbon at the most downfield position (~195.6 ppm). rsc.org The carbon attached to the methoxy group appears at a characteristic chemical shift (~163.2 ppm), while the other quaternary and protonated aromatic carbons are observed in the 113-139 ppm range. The methoxy carbon itself gives a signal in the upfield region (~55.5 ppm). rsc.org

| Chemical Shift (δ) ppm | Assignment |

| 195.6 | Carbonyl Carbon (C=O) |

| 163.2 | C-O (aromatic carbon attached to -OCH₃) |

| 138.3 | Quaternary Carbon (unsubstituted ring) |

| 132.6 | Aromatic CH |

| 131.9 | Aromatic CH |

| 130.1 | Quaternary Carbon (methoxy-substituted ring) |

| 129.8 | Aromatic CH |

| 128.2 | Aromatic CH |

| 113.6 | Aromatic CH |

| 55.5 | Methoxy Carbon (-OCH₃) |

Spectrum recorded in CDCl₃ rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound is recognized for its capacity to absorb ultraviolet (UV) radiation, a characteristic that makes it a valuable compound in various industrial applications. Its primary function in this regard is as a UV filter, where it is incorporated into materials to protect them from the degrading effects of UV light. This property is utilized in sunscreens, cosmetics, and personal care products to shield the skin from harmful solar radiation. chemimpex.com Furthermore, it serves as a photostabilizer in plastics and coatings, enhancing their durability and preventing UV-induced degradation, which is particularly crucial for materials intended for outdoor use. chemimpex.com

The efficacy of this compound as a UV absorber stems from its molecular structure, which allows it to absorb photons in the UVA and UVB regions of the electromagnetic spectrum. While specific absorption maxima can vary with the solvent, benzophenone derivatives are known for their broad absorption capabilities. For instance, the closely related compound 2-hydroxy-4-methoxybenzophenone (Oxybenzone) effectively absorbs UV light in the 270-340 nm range. uvabsorber.com Another derivative, 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid (Sulisobenzone), exhibits two absorption peaks at 286 nm and 440 nm. mdpi.com These characteristics are indicative of the general UV-absorbing properties of the benzophenone scaffold, which are modulated by substituents like the methoxy group in this compound.

Table 1: UV Absorption Data for Selected Benzophenone Derivatives

| Compound Name | Absorption Maxima (λmax) | UV Range |

|---|---|---|

| 2-hydroxy-4-methoxybenzophenone | 270-340 nm | UVA/UVB |

Note: Data for closely related derivatives are presented to illustrate the general absorption characteristics of this class of compounds.

The electronic absorption spectrum of this compound is dictated by the electronic transitions within the molecule, primarily π → π* and n → π* transitions associated with its aromatic rings and carbonyl group. The positions and intensities of these absorption bands are sensitive to the molecule's conformation, which involves the relative orientation of the phenyl and methoxyphenyl rings with respect to the central carbonyl group.

Computational studies on related benzophenone derivatives have shown that different conformers can have distinct electronic properties and therefore different absorption spectra. nih.gov Conformational analysis, often performed using theoretical methods like Density Functional Theory (DFT), helps identify the most stable geometric arrangements of the molecule. The calculated electronic transitions for these stable conformers can then be correlated with the experimental UV-Vis spectrum. This combined experimental and theoretical approach allows for a detailed assignment of the observed absorption bands to specific electronic transitions within the most probable molecular conformation. For example, studies on similar aromatic ketones use Time-Dependent DFT (TD-DFT) to calculate excited states and simulate UV-Visible spectra, which are then compared with experimental data to understand the nature of the HOMO-LUMO transitions. chemrxiv.orgresearchgate.net

Mass Spectrometry and Gas-Phase Ion Energetics

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elucidating the structure of compounds like this compound. The electron ionization (EI) mass spectrum of this compound reveals a molecular ion peak (M+) corresponding to its molecular weight, along with a series of fragment ions that provide structural information. A publicly available mass spectrum for this compound shows characteristic fragmentation patterns for this class of compounds. massbank.eu

Gas-phase ion energetics provides thermodynamic data about the intrinsic properties of ions in the absence of solvent. This includes parameters such as gas-phase acidity and enthalpy of formation. nih.govacs.org These values are crucial for understanding the fundamental chemical behavior of a molecule. Experimental techniques like Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry are used to measure these properties. researchgate.net For the related compound 2-hydroxy-4-methoxybenzophenone (oxybenzone), extensive studies have determined key energetic parameters. acs.orgresearchgate.net

Table 2: Gas-Phase Ion Energetics for 2-Hydroxy-4-methoxybenzophenone (Oxybenzone)

| Parameter | Value (kJ mol⁻¹) |

|---|---|

| Gas-phase enthalpy of formation (ΔfH⁰m(g)) | -303.5 ± 5.1 nih.govacs.orgresearchgate.net |

| Gas-phase acidity (GA) | 1402.1 ± 8.4 nih.govacs.orgresearchgate.net |

Note: This data is for the closely related compound Oxybenzone (B1678072), as detailed experimental energetics for this compound are not as widely published. These values provide insight into the expected thermodynamic properties.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and properties of molecules like this compound. nih.gov DFT calculations, particularly using hybrid functionals like B3LYP with extended basis sets such as 6-311++G(d,p), provide reliable predictions of molecular properties. chemrxiv.orgmahendrapublications.com These theoretical studies are essential for interpreting experimental data and understanding the underlying chemical principles governing the molecule's behavior. Calculations can yield insights into vibrational frequencies (IR spectra), electronic transitions (UV-Vis spectra), and chemical reactivity indices derived from frontier molecular orbitals (HOMO and LUMO). chemrxiv.org

A fundamental application of DFT is the optimization of the molecular geometry to find the most stable, lowest-energy structure. nih.gov For a flexible molecule like this compound, this involves a conformational analysis to determine the preferred torsional angles between the two aromatic rings and the central carbonyl group.

This analysis is typically performed by systematically rotating key dihedral angles and calculating the potential energy at each step, a process known as a potential energy surface (PES) scan. mahendrapublications.com For instance, in a study of the similar molecule 4-methoxybenzaldehyde, the dihedral angle involving the methoxy group and the benzaldehyde (B42025) group was varied, and the energy was calculated at each step to identify the most stable conformers. mahendrapublications.com The geometry is then fully optimized from these low-energy starting points. The final optimized structure corresponds to a minimum on the potential energy surface, confirmed by the absence of imaginary vibrational frequencies. This optimized geometry provides precise bond lengths, bond angles, and dihedral angles that serve as the basis for all other computational property predictions. nih.gov

Density Functional Theory (DFT) Calculations

Calculation of Electronic Properties (HOMO-LUMO Energies)

The electronic properties of a molecule are fundamental to understanding its chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting the stability of a molecule.

Computational studies, often employing Density Functional Theory (DFT), are used to calculate these energy levels. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive.

| Parameter | Value (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Thermodynamic Property Prediction (Heat Capacity, Entropy, Enthalpy)

Theoretical calculations can also predict the thermodynamic properties of this compound at different temperatures. These properties are vital for understanding the compound's behavior under various thermal conditions. Key thermodynamic parameters include:

Heat Capacity (Cp): The amount of heat required to raise the temperature of the substance by a certain amount.

Entropy (S): A measure of the disorder or randomness of a system.

Enthalpy (H): A measure of the total energy of a system.

These properties are typically calculated based on vibrational frequency analysis performed at a specific level of theory. Such data is essential for predicting the spontaneity of reactions and for process design in industrial applications. While studies have been conducted on similar compounds like 2-hydroxy-4-methoxy-benzophenone, specific computational predictions for this compound were not found in the search results. nih.govresearchgate.net

| Thermodynamic Property | Value |

|---|---|

| Heat Capacity (Cp) | Data not available |

| Entropy (S) | Data not available |

| Enthalpy (H) | Data not available |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns closely with the classical Lewis structure concept. wisc.eduwikipedia.orgnih.gov NBO analysis investigates intramolecular interactions, such as charge delocalization and hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Molecular Docking Studies (e.g., with Xanthine (B1682287) Oxidase)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. researchgate.netdergipark.org.tr This method is instrumental in drug discovery for evaluating the binding affinity and interaction patterns of potential inhibitors. Xanthine oxidase is an enzyme that plays a crucial role in purine (B94841) metabolism, and its inhibition is a key target for treating conditions like gout. asianpubs.orgnih.gov

A molecular docking study of this compound with Xanthine Oxidase would predict its binding energy (docking score) and identify the key amino acid residues in the active site that it interacts with. Favorable interactions, such as hydrogen bonds and hydrophobic interactions, contribute to a lower binding energy, suggesting a more stable ligand-protein complex.

While docking studies have been performed for various compounds with Xanthine Oxidase, a specific study detailing the docking of this compound to this enzyme was not identified in the search results.

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | Data not available |

| Interacting Residues | Data not available |

| Type of Interaction | Data not available |

Compound Index

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-hydroxy-4-methoxy-benzophenone |

| Xanthine |

Advanced Research Applications of 4 Methoxybenzophenone and Its Derivatives

Materials Science and Polymer Chemistry

4-Methoxybenzophenone is a derivative of benzophenone (B1666685), a compound widely utilized as a photoinitiator in ultraviolet (UV) curing applications. researchgate.net UV curing is a process where UV light is used to initiate a photochemical reaction that generates a crosslinked network, hardening a liquid formulation into a solid film. bgsu.edu This technology is valued for its high curing speed, low energy consumption, and minimal emission of volatile organic compounds. researchgate.net

Benzophenone and its derivatives, including this compound, function as Type II photoinitiators. lencolo37.com Unlike Type I photoinitiators that undergo cleavage to form radicals directly, Type II initiators operate through a hydrogen-abstraction mechanism. lencolo37.com Upon absorption of UV light, the this compound molecule is excited to a triplet state. In this state, it abstracts a hydrogen atom from a synergist, typically a tertiary amine, to generate the free radicals that initiate the polymerization of unsaturated oligomers like acrylates. lencolo37.comsinocurechem.com

The efficiency of a photoinitiator is dependent on its ability to absorb the UV light emitted by the source. This compound absorbs UV radiation at a wavelength that can be effectively utilized by common industrial UV lamps. researchgate.net Its derivatives are often tailored to have specific absorption characteristics to match different light sources and curing requirements. bgsu.edu The selection of the right photoinitiator and synergist system is crucial for optimizing curing speed, depth of cure, and the final properties of the cured material in applications such as UV-curable coatings, inks, and adhesives. lencolo37.comsinocurechem.com

Table 1: Properties of Benzophenone-Family Photoinitiators endearing-table

| Compound | Type | Mechanism | Key Features |

|---|---|---|---|

| This compound | Type II | Hydrogen Abstraction | Requires a co-initiator (synergist) to form radicals. lencolo37.com |

| 4-Methylbenzophenone | Type II | Hydrogen Abstraction | Effective for surface cure; used in clear, white, and pigmented systems. sinocurechem.com |

| α-Hydroxy Ketones | Type I | Homolytic Cleavage (α-cleavage) | Fast curing speed and high efficiency. bgsu.edulencolo37.com |

| Acylphosphine Oxides | Type I | Homolytic Cleavage (α-cleavage) | Good for "through curing" due to photobleaching. bgsu.edulencolo37.com |

Beyond initiating polymerization, this compound and its hydroxylated derivatives serve a critical role as photostabilizers, protecting plastics and coatings from the degradative effects of UV radiation. chemimpex.com When incorporated into a polymer matrix, these molecules absorb harmful UV light and dissipate the energy as heat, thereby preventing the photo-oxidation that leads to material degradation, such as yellowing, cracking, and loss of mechanical properties. chemimpex.comresearchgate.net

A notable derivative, 2,2′-dihydroxy-4-methoxybenzophenone, is synthesized and incorporated directly into the main chain of polyurethane elastomers. researchgate.net Research has shown that including even small amounts of this compound into the polymer structure provides good resistance to UV radiation. researchgate.net The stabilized polyurethanes exhibit smaller changes in their mechanical properties and surface morphology after UV exposure, effectively improving the lifespan of the material. researchgate.net Furthermore, thermogravimetric analysis has indicated that increasing the amount of incorporated 2,2′-dihydroxy-4-methoxybenzophenone can increase the maximum decomposition temperature and the amount of char residue, suggesting enhanced thermal stability. researchgate.net This makes such stabilized polymers crucial for outdoor applications where durability against sunlight is essential. chemimpex.com

In the field of organic electronics, which includes devices like organic light-emitting diodes (OLEDs) and organic photovoltaics, specific carbon-based materials with extensive π-electron systems are used as organic semiconductors. researchgate.netmdpi.com While this compound itself is not typically a primary active material, its derivatives are valuable as building blocks for synthesizing more complex molecules used in these devices. ossila.com

For example, 4-Fluoro-4′-methoxybenzophenone is utilized in the preparation of fluorenone. ossila.com Fluorenone is a fluorene (B118485) derivative with a ketone group that finds widespread application in both the pharmaceutical industry and organic electronics. ossila.com The synthesis involves a palladium-catalyzed dehydrogenative cyclization reaction. ossila.com OLEDs are multilayered solid-state devices that emit light when an electric current is applied. researchgate.netossila.com The color and efficiency of an OLED depend on the molecular structure of the organic materials used in its emissive layer. ossila.commdpi.com The ability to synthesize novel derivatives from precursors like this compound is crucial for developing new emitter and host materials with tailored electronic and photophysical properties for next-generation displays and lighting. mdpi.commdpi.com

The development of functional materials—materials designed with specific, often novel, properties—is an area of intense research. mcmaster.cajhu.edu this compound and its derivatives contribute to this field by enabling the creation of materials with tailored responses to light.

One key application is the creation of UV-responsive materials. By incorporating this compound derivatives into polymer backbones, as seen with polyurethanes, materials with inherent UV resistance are developed. researchgate.net This functionality is critical for applications requiring long-term outdoor stability.

Furthermore, benzophenone derivatives can act as photocatalysts. For instance, 4-Fluoro-4′-methoxybenzophenone is used as a photocatalyst for photochemical fluorination reactions under UV radiation (365 nm). ossila.com This allows for specific chemical transformations that are driven by light, opening avenues for green chemistry and novel synthesis routes. The ability to initiate reactions or to protect against them using light as a trigger makes these compounds versatile tools in the design of advanced functional materials. rsc.org

Biological and Pharmaceutical Research Applications

In pharmaceutical and biological research, this compound serves as a valuable intermediate or building block for the synthesis of more complex, biologically active molecules. chemimpex.com Its chemical structure provides a scaffold that can be modified to create a diverse range of compounds.

For example, research has demonstrated the synthesis of hydroxylated biphenyls, which are analogs of naturally occurring compounds like eugenol (B1671780) and curcumin, starting from 4-substituted-2-methoxyphenols. nih.gov Some of the resulting curcumin-biphenyl derivatives showed interesting in-vitro growth inhibitory activities against different malignant melanoma cell lines. nih.gov This highlights the role of the methoxyphenol structure, a core component of this compound, as a starting point for developing new potential therapeutic agents. Additionally, the compound 2-hydroxy-4-methoxybenzophenone has been identified as a degradation product of the insecticide deltamethrin, indicating its relevance in environmental and toxicological studies of pesticides. mdpi.com

Research into Anti-Hyperuricemic Agents and Xanthine (B1682287) Oxidase Inhibition

Derivatives of this compound have been investigated for their potential as anti-hyperuricemic agents, primarily through the inhibition of xanthine oxidase (XO). This enzyme is critical in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govwikipedia.org Elevated uric acid levels can lead to conditions such as gout. nih.gov

One significant derivative, 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid (HMS), has been identified as a promising candidate for its anti-hyperuricemic effects. nih.govresearchgate.net Research has explored its efficacy both through computational and experimental models.

Molecular Docking Studies: Molecular docking simulations predicted a strong binding affinity of HMS to the active site of xanthine oxidase. nih.gov The interaction energy of HMS was found to be higher than that of oxypurinol, a known active metabolite of the XO inhibitor allopurinol, suggesting a potentially strong inhibitory action. nih.gov

In Vitro Enzyme Inhibition: In vitro assays confirmed the inhibitory activity of HMS against xanthine oxidase. While its inhibitory potency was somewhat lower than the control drug allopurinol, it was within the same order of magnitude. nih.gov The half-maximal inhibitory concentration (IC50) values highlighted this difference.

| Compound | IC50 for Xanthine Oxidase Inhibition |

| 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid (HMS) | 36.11 µM nih.gov |

| Allopurinol (Control) | 11.40 µM nih.gov |

In Vivo Studies: Studies using a hyperuricemic mouse model, induced by potassium oxonate and hypoxanthine, demonstrated that HMS has a remarkable anti-hyperuricemic effect, comparable to that of control drugs. nih.govresearchgate.net These findings indicate that benzophenone-type compounds, specifically HMS, are promising scaffolds for developing new anti-hyperuricemic agents that function by inhibiting xanthine oxidase. nih.gov

Studies on Neurotrophic Activity and Enzyme Modulation

Specific derivatives of this compound have shown significant biological activities, including neurotrophic effects and the ability to modulate various enzymes.